Bromoacetylalprenololmenthane

Descripción

Definition and Significance as an Irreversible Ligand in Beta-Adrenergic Receptor Systems

Bromoacetylalprenololmenthane is defined as an irreversible antagonist for beta-adrenergic receptors. nih.govnih.gov Unlike standard, or reversible, antagonists which bind to a receptor and can subsequently dissociate, an irreversible antagonist forms a stable, covalent bond with the receptor protein. scielo.org.mx This property makes BAAM a powerful tool for specific and long-lasting blockade of β-ARs. nih.gov

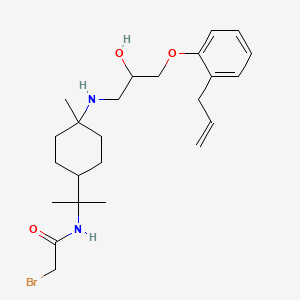

The molecular structure of BAAM is derived from alprenolol (B1662852), a known competitive β-AR antagonist, but it is modified to include a reactive bromoacetyl group. nih.govnih.gov This group is an alkylating agent, meaning it can form a covalent bond with nucleophilic amino acid residues, such as cysteine, within the receptor's binding site. Once this bond is formed, the receptor is permanently occupied and inactivated. oup.com

Historical Perspective of this compound Development as a Biochemical Probe

The development of BAAM and similar compounds is rooted in the broader history of understanding receptor biology, a field significantly shaped by pioneers like Dr. Robert Lefkowitz. duke.eduwikipedia.org In the late 1960s and early 1970s, the very existence of specific hormone receptors was still a matter of debate. duke.edu A major breakthrough came with the development of techniques to label receptors using radioactive ligands, which allowed for their direct detection and characterization. duke.edunobelprize.org

As the field matured, the need for more sophisticated tools to probe receptor structure and function grew. This led to the creation of affinity labels, like BAAM. The concept was to take a high-affinity ligand for a specific receptor and arm it with a chemically reactive group. This would allow the ligand to first bind specifically to its target receptor and then form a permanent, covalent link.

The development of such probes for the β-adrenergic receptor was a logical step following the successful radiolabeling and purification of the receptor. duke.edu BAAM was synthesized as an alkylating beta-blocker and its activity was characterized in the mid-1980s. nih.gov Early studies demonstrated its ability to irreversibly block up to 90% of β-adrenergic receptors in rat tissues. nih.gov This made it an invaluable tool for a new set of experiments. For instance, researchers could now investigate the turnover rate of receptors in living animals and in different physiological states, such as aging or under hypoxic conditions. nih.govoup.com BAAM's utility was also quickly recognized in studies of receptor regulation, where it helped to dissect the complex mechanisms of desensitization and internalization of receptors following agonist stimulation. nih.govacs.org The development of BAAM represents a key step in the evolution of biochemical probes from simple labels to functional tools capable of manipulating receptor populations in a controlled manner.

Conceptual Framework of Affinity Labeling in Receptor Research

Affinity labeling is a powerful biochemical technique used to identify and characterize specific binding sites within biological macromolecules, such as receptors. grantome.compnas.org The fundamental principle involves a specially designed molecule, known as an affinity label, which possesses two key features:

High Affinity and Specificity: The molecule contains a structural component, or "pharmacophore," that is recognized by and binds with high affinity to the target receptor's binding site. grantome.com In the case of BAAM, this is the alprenolol-derived portion of the molecule.

A Reactive Group: The molecule is also equipped with a chemically reactive functional group that is relatively unreactive until the ligand is bound to the target site. pnas.org Once bound, this group can react with a nearby amino acid residue to form a stable covalent bond. scielo.org.mx For BAAM, this is the bromoacetyl group.

This two-step process ensures that the covalent modification is highly specific to the intended target receptor, minimizing off-target reactions. grantome.com The process can be contrasted with photoaffinity labeling, where the reactive group is activated by light (e.g., UV photons), which also allows for precise temporal control of the covalent reaction. nih.govnih.gov

The applications of affinity labeling in receptor research are diverse. By using a radiolabeled or fluorescently tagged affinity label, researchers can permanently tag the receptor protein, which greatly facilitates its identification during purification and characterization, for instance, by tracking the tag on electrophoresis gels. pnas.orgpnas.org Beyond identification, affinity labeling is a crucial functional tool. By irreversibly blocking the receptor's binding site, it allows researchers to study the physiological consequences of eliminating a specific receptor population. nih.govnih.gov This has been essential for understanding concepts like "receptor reserve" or "spare receptors," where a maximal biological response can be achieved even when only a fraction of the total receptors are occupied by an agonist. nih.gov By using an irreversible antagonist like BAAM to systematically reduce the number of available receptors, scientists can precisely titrate the relationship between receptor number, agonist binding, and the downstream cellular response. nih.gov

Research Findings on this compound (BAAM)

The following table summarizes findings from a study using BAAM to investigate the effects of reducing β-adrenoceptor numbers on the activity of various agonists in a cell line (clone βN22) expressing human β2-adrenoceptors. The data shows how treatment with BAAM, which irreversibly blocks receptors, reduces the maximal effect (intrinsic activity) of partial agonists and shifts their potency (EC50 values).

| Agonist | BAAM Treatment | Intrinsic Activity (% of Isoprenaline) | EC50 (nM) |

| Salbutamol (B1663637) | Control | 77 | 180 |

| BAAM Treated | 59 | 520 | |

| Dichloroisoprenaline | Control | 51 | 150 |

| BAAM Treated | 33 | 410 | |

| Ephedrine (B3423809) | Control | 27 | 2100 |

| BAAM Treated | 13 | 5400 |

Data adapted from studies on NG108-15 cells expressing human β2-adrenoceptors. nih.gov Intrinsic activity is shown relative to the full agonist isoprenaline. EC50 is the concentration of the agonist that produces 50% of its maximal effect.

This table demonstrates that as the number of available receptors is reduced by BAAM, partial agonists like salbutamol and ephedrine become less effective (lower intrinsic activity) and less potent (higher EC50 values). nih.gov

Structure

3D Structure

Propiedades

Número CAS |

76298-89-0 |

|---|---|

Fórmula molecular |

C24H37BrN2O3 |

Peso molecular |

481.5 g/mol |

Nombre IUPAC |

2-bromo-N-[2-[4-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide |

InChI |

InChI=1S/C24H37BrN2O3/c1-5-8-18-9-6-7-10-21(18)30-17-20(28)16-26-24(4)13-11-19(12-14-24)23(2,3)27-22(29)15-25/h5-7,9-10,19-20,26,28H,1,8,11-17H2,2-4H3,(H,27,29) |

Clave InChI |

BFOCYXZRUJLPAA-UHFFFAOYSA-N |

SMILES |

CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC=C2CC=C)O |

SMILES canónico |

CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC=C2CC=C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BAAM BrAAM bromoacetylalprenololmentane bromoacetylalprenololmenthane M-75 |

Origen del producto |

United States |

Synthetic Chemistry and Advanced Structural Elucidation of Bromoacetylalprenololmenthane

Synthetic Methodologies and Precursor Chemistry

The synthesis of Bromoacetylalprenololmenthane is a complex process that involves the careful orchestration of several chemical reactions to assemble its multifaceted structure. The methodologies employed are designed to ensure high purity and yield of the final product, which is crucial for its application in sensitive biological assays.

Multi-Step Synthesis Approaches for this compound

The creation of this compound is accomplished through a multi-step synthetic route that begins with readily available starting materials. A common pathway involves a six-step synthesis commencing with phenol (B47542) and allyl chloride.

A foundational step in this synthesis is the formation of the o-allylphenol intermediate. This is typically achieved through the allylation of phenol with an allyl halide, such as allyl chloride, in the presence of a base. This reaction can proceed via two main pathways: O-allylation, forming allyl phenyl ether, and C-allylation, directly attaching the allyl group to the aromatic ring. To favor the desired o-allylphenol, the reaction conditions can be manipulated, often involving a Claisen rearrangement of the initially formed allyl phenyl ether. This rearrangement is a thermally induced sigmatropic rearrangement that selectively places the allyl group at the ortho position of the phenol.

Another crucial precursor for the synthesis of this compound is 1,8-diamino-p-menthane (B1222041). This diamine can be synthesized from various terpene derivatives, such as limonene (B3431351) or terpin (B149876) hydrate. One synthetic approach involves the reaction of the terpene with hydrogen cyanide and sulfuric acid to form 1,8-diformamido-p-menthane. Subsequent hydrolysis of this intermediate under basic conditions yields the desired 1,8-diamino-p-menthane.

The subsequent steps of the synthesis involve the coupling of the o-allylphenoxy propanolamine (B44665) side chain with the 1,8-diamino-p-menthane backbone. The final step is the bromoacetylation of the primary amine on the menthane ring to introduce the reactive bromoacetyl group, which is responsible for the irreversible binding of this compound to its target receptors. The purification of the final product is a critical step to ensure its suitability for pharmacological studies.

Stereochemistry and Isomeric Characterization of this compound

The molecular structure of this compound contains multiple chiral centers, leading to the existence of several stereoisomers. The spatial arrangement of the atoms in these isomers significantly influences their biological activity.

Isolation and Elucidation of Individual Isomeric Forms

This compound typically exists as a mixture of four isomers. The isolation of these individual isomers is essential for understanding their specific interactions with biological targets. The separation of these stereoisomers can be achieved using chiral chromatography techniques, which are designed to differentiate between molecules with subtle differences in their three-dimensional structure. Once isolated, the absolute configuration of each isomer can be determined using a combination of spectroscopic methods and, in some cases, X-ray crystallography.

Differential Interactions of this compound Isomers with Adrenergic Receptors

The different isomeric forms of this compound exhibit distinct affinities and binding characteristics for β-adrenergic receptors. Research has shown that there can be significant variation in the potency and efficacy of the individual isomers. This differential interaction is a direct consequence of the specific three-dimensional shape of each isomer and how it complements the binding pocket of the receptor. For instance, one isomer may fit perfectly into the receptor's active site, leading to strong and irreversible binding, while another isomer with a different stereochemistry may have a much weaker interaction or may not bind at all. Understanding these differential interactions is crucial for the development of more selective and effective drugs.

Advanced Spectroscopic and Chromatographic Techniques for Structural Analysis of this compound

A variety of sophisticated analytical techniques are employed to confirm the structure and purity of this compound and its intermediates. These methods provide detailed information about the molecular connectivity and three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shift of each proton provides information about its local electronic environment. For instance, aromatic protons will have characteristic chemical shifts in the downfield region of the spectrum, while protons on the aliphatic menthane ring will appear in the upfield region. The coupling patterns (splitting) of the signals reveal the connectivity between adjacent protons, allowing for the piecing together of the molecular structure.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it.

High-Resolution Mass Spectrometry for this compound and its Receptor Adducts

High-resolution mass spectrometry (HRMS) stands as a pivotal analytical technique in the structural elucidation of this compound and its covalent adducts with target receptors. The precision of HRMS allows for the determination of elemental composition and the identification of molecules with high confidence, which is crucial for characterizing complex biomolecular interactions. emerypharma.comnih.gov

The analysis of this compound by HRMS would yield a high-resolution mass spectrum with a distinct peak corresponding to its protonated molecule [M+H]⁺. The exceptional mass accuracy of instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers can differentiate between molecules with very small mass differences, providing unambiguous identification.

When this compound forms a covalent bond with its target receptor, typically a beta-adrenergic receptor, the resulting adduct can be analyzed using a "bottom-up" proteomics approach. This involves the enzymatic digestion of the receptor-ligand complex into smaller peptides. The peptide that becomes covalently modified by this compound will exhibit a specific mass shift. HRMS can then precisely measure the mass of this modified peptide, allowing for the identification of the exact amino acid residue(s) involved in the covalent linkage. nih.gov

The fragmentation of the this compound molecule and its peptide adducts in the mass spectrometer provides further structural information. By inducing fragmentation through techniques like collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragmentation patterns helps to confirm the structure of the parent molecule and to pinpoint the site of covalent modification on the peptide.

Below are interactive data tables presenting hypothetical yet plausible high-resolution mass spectrometry data for this compound and a representative peptide adduct.

Table 1: High-Resolution Mass Spectrometry Data for this compound This table presents hypothetical high-resolution mass spectrometry data for the [M+H]⁺ ion of this compound.

| Parameter | Value |

| Chemical Formula | C24H37BrN2O3 |

| Theoretical Monoisotopic Mass | 480.1988 u |

| Observed [M+H]⁺ (m/z) | 481.2061 |

| Mass Accuracy (ppm) | < 1 |

| Instrumentation | Orbitrap Mass Spectrometer |

Table 2: Predicted Fragmentation Pattern for this compound This table outlines the predicted fragmentation patterns for the [M+H]⁺ ion of this compound based on common fragmentation rules for similar chemical structures.

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 359.2370 | [M+H - C7H7O2]⁺ (Loss of allylphenoxy group) |

| 300.1855 | [M+H - C10H15NO]⁺ (Cleavage of the ether linkage and subsequent losses) |

| 122.0368 | [C7H5OBr]⁺ (Bromoacetyl fragment) |

| 148.1439 | [C10H18N]⁺ (Menthane diamine fragment) |

Table 3: High-Resolution Mass Spectrometry Data for a this compound-Peptide Adduct This table displays hypothetical data for a tryptic peptide from a beta-adrenergic receptor covalently modified by this compound.

| Parameter | Unmodified Peptide | Modified Peptide |

| Peptide Sequence | Cys-Ala-Val-Tyr-Leu | Cys(BAAM)-Ala-Val-Tyr-Leu |

| Theoretical Monoisotopic Mass | 581.2736 u | 1061.4724 u |

| Observed [M+H]⁺ (m/z) | 582.2809 | 1062.4797 |

| Mass Shift (Observed) | - | +480.1988 u |

| Mass Accuracy (ppm) | < 2 | < 2 |

Potential Applications of X-ray Crystallography for this compound-Receptor Complexes

X-ray crystallography is a powerful technique that can provide atomic-level three-dimensional structures of molecules, including complex biological macromolecules like G protein-coupled receptors (GPCRs). nih.govresearchgate.net The determination of the crystal structure of a this compound-receptor complex would offer unparalleled insights into the molecular basis of its irreversible antagonism.

Visualizing the Covalent Bond: The primary application of X-ray crystallography in this context would be to directly visualize the covalent bond formed between this compound and the beta-adrenergic receptor. This would provide definitive evidence of the alkylation event and reveal the precise orientation of the ligand within the binding pocket. The structure would unambiguously identify the specific amino acid residue(s) on the receptor that acts as the nucleophile in the reaction with the bromoacetyl group of the ligand.

Understanding Irreversible Antagonism: By capturing the "after" state of the ligand-receptor interaction, a crystal structure would illuminate the structural changes that lead to the irreversible blockade of the receptor. It would show how the covalently bound ligand physically obstructs the binding of endogenous agonists and prevents the conformational changes required for receptor activation. This structural information is critical for understanding the mechanism of irreversible antagonism at a molecular level.

Guiding Drug Design: The detailed structural information obtained from X-ray crystallography can be invaluable for structure-based drug design. nih.gov By understanding the specific interactions that lead to the high affinity and irreversible binding of this compound, medicinal chemists can design new, more potent, and selective irreversible antagonists. The crystal structure could reveal opportunities to optimize the ligand's structure to enhance its reactivity with the target residue or to improve its interaction with other residues in the binding pocket.

Challenges and Strategies: Obtaining a high-resolution crystal structure of a GPCR, particularly one covalently modified by a ligand, presents significant challenges. GPCRs are inherently flexible and unstable when removed from their native membrane environment. However, recent advancements in protein engineering, such as the use of stabilizing mutations and fusion partners (e.g., T4 lysozyme), have greatly facilitated the crystallization of these receptors. researchgate.net Furthermore, the formation of a stable, covalent complex with this compound could potentially stabilize the receptor in a single conformation, which might be advantageous for crystallization.

Table 4: Potential Crystallographic Study Parameters for a this compound-β2AR Complex This table outlines hypothetical parameters for a potential X-ray crystallography study of the this compound-β2-adrenergic receptor complex, drawing on established methods for GPCR crystallization.

| Parameter | Description |

| Receptor Construct | Human β2-adrenergic receptor with stabilizing mutations and a T4 lysozyme (B549824) fusion partner to facilitate crystallization. |

| Ligand | This compound (specific isomer). |

| Crystallization Method | Lipid cubic phase (LCP) or vapor diffusion. |

| Data Collection | Synchrotron X-ray source. |

| Potential Resolution | 2.5 - 3.5 Å |

| Expected Key Findings | - Identification of the specific cysteine or other nucleophilic residue forming the covalent bond.- Detailed map of the interactions between the alprenolol (B1662852) and menthane moieties of the ligand and the receptor binding pocket.- Conformational state of the receptor when irreversibly bound by the antagonist. |

Mechanistic Studies of Irreversible Beta Adrenergic Receptor Interaction

Covalent Modification of Beta-Adrenergic Receptors by Bromoacetylalprenololmenthane

This compound distinguishes itself from standard beta-blockers by forming a stable, covalent bond with the beta-adrenergic receptor. This irreversible interaction is central to its pharmacological profile and its utility as a research probe. The covalent modification effectively and permanently inactivates the receptor, allowing for detailed studies of receptor turnover and signaling pathways without the confounding factor of antagonist dissociation.

Nature of the Alkylating Moiety and Proposed Reaction Mechanisms

The irreversible nature of this compound is conferred by its bromoacetyl moiety, which acts as an electrophilic "warhead." This functional group is highly reactive towards nucleophilic amino acid residues within the receptor's binding pocket. The primary proposed mechanism for the covalent bond formation is a nucleophilic substitution reaction, specifically an alkylation.

In this reaction, a nucleophilic side chain of an amino acid residue in the receptor attacks the carbon atom of the bromoacetyl group that is bonded to the bromine atom. Bromine, being a good leaving group, is subsequently displaced, resulting in the formation of a stable thioether or aminoether linkage between the antagonist and the receptor.

The most likely nucleophilic amino acid residues to participate in this reaction are those with side chains that are strong nucleophiles under physiological conditions. The sulfhydryl group (-SH) of cysteine is a prime candidate due to its high nucleophilicity, and it is a common target for covalent modification by haloacetyl groups. Other potential nucleophilic residues include the imidazole (B134444) ring of histidine and the epsilon-amino group of lysine, although their reactivity with bromoacetyl groups is generally lower than that of cysteine and can be pH-dependent.

Identification of Specific Amino Acid Residues Involved in Covalent Binding

Pinpointing the exact amino acid residue(s) that this compound covalently modifies is crucial for a complete understanding of its interaction with the beta-adrenergic receptor. While the specific residues alkylated by this compound have not been definitively identified in publicly available literature, the methodology for such an investigation is well-established.

The primary techniques employed for identifying the site of covalent modification include:

Mass Spectrometry: This powerful analytical technique can be used to identify the modified amino acid(s). The process typically involves binding the irreversible antagonist to the receptor, followed by proteolytic digestion of the receptor into smaller peptide fragments. The resulting mixture of peptides is then analyzed by mass spectrometry. The peptide fragment containing the covalently attached antagonist will exhibit a specific mass shift, allowing for its identification. Tandem mass spectrometry (MS/MS) can then be used to sequence this peptide and pinpoint the exact amino acid residue that has been modified.

Site-Directed Mutagenesis: This molecular biology technique involves systematically replacing candidate amino acid residues in the receptor with non-nucleophilic residues (e.g., replacing a cysteine with an alanine). If the mutation of a specific residue prevents the irreversible binding of this compound, it provides strong evidence that this residue is the site of covalent modification.

Radiolabeling and Peptide Mapping: By using a radiolabeled version of this compound, the covalently modified receptor can be tracked. After proteolytic digestion, the radiolabeled peptide fragment can be isolated and sequenced to identify the site of attachment.

Based on the known reactivity of the bromoacetyl group and the structure of the beta-adrenergic receptor's binding pocket, cysteine residues are the most probable targets for covalent modification by this compound.

Differentiation from Reversible Antagonism and Pseudo-Irreversibility

The interaction of this compound with beta-adrenergic receptors is fundamentally different from that of reversible antagonists. Reversible antagonists, such as propranolol (B1214883), bind to the receptor through non-covalent interactions like hydrogen bonds, ionic bonds, and van der Waals forces. These interactions are, by their nature, transient, and the antagonist can freely associate with and dissociate from the receptor. Consequently, the inhibition caused by a reversible antagonist can be overcome by increasing the concentration of the agonist.

In contrast, the covalent bond formed by this compound is essentially permanent under physiological conditions. This leads to a non-competitive antagonism where even at very high concentrations of the agonist, the maximal response cannot be restored because a fraction of the receptors is permanently inactivated.

Experimentally, this irreversibility can be demonstrated through washout experiments. After pre-incubating cells or membranes with this compound and then thoroughly washing to remove any unbound antagonist, the inhibitory effect persists. In contrast, the effect of a reversible antagonist is readily removed by washing.

It is also important to distinguish true irreversibility from "pseudo-irreversibility." Pseudo-irreversibility can occur with antagonists that have a very slow dissociation rate (k_off) from the receptor, despite binding non-covalently. These antagonists can appear to be irreversible over the timescale of a typical experiment. However, unlike the covalent and permanent inactivation by this compound, the binding of a pseudo-irreversible antagonist is still reversible, and given enough time, the antagonist will dissociate and receptor function can be restored.

Kinetic Analysis of this compound-Receptor Interaction Dynamics

The interaction of this compound with the beta-adrenergic receptor is a time- and dose-dependent process. The kinetics of this interaction can be described by a two-step model. The first step involves the reversible formation of a non-covalent antagonist-receptor complex (E-I), similar to the binding of a reversible antagonist. The second, rate-limiting step is the irreversible, covalent bond formation (E-I*).

Where:

E is the free receptor

I is the irreversible antagonist

E-I is the non-covalent complex

E-I* is the covalently modified, inactive receptor

The rate of inactivation is dependent on the concentration of the antagonist. Studies have shown that this compound can achieve a 50% blockade of beta-adrenergic receptors at nanomolar concentrations. For instance, in rat parotid cells, this compound and the reversible antagonist propranolol exhibited similar potencies in inhibiting protein release, with an IC50 value of approximately 10⁻⁷ M. nih.gov However, unlike propranolol, the effect of this compound was irreversible after a preincubation period. nih.gov

The kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off) for the initial non-covalent binding, as well as the rate of inactivation (k_inact), can be determined through specialized kinetic binding assays. These studies are crucial for quantifying the potency and efficiency of the irreversible interaction.

| Parameter | Description | Representative Value (for a high-affinity antagonist) |

| k_on (M⁻¹min⁻¹) | Association rate constant | 10⁷ - 10⁸ |

| k_off (min⁻¹) | Dissociation rate constant | 0.01 - 0.1 |

| K_d (nM) | Equilibrium dissociation constant (k_off / k_on) | 0.1 - 10 |

| k_inact (min⁻¹) | Rate of irreversible inactivation | Varies depending on the compound |

| IC50 (M) | Half-maximal inhibitory concentration | 10⁻⁷ (for this compound) nih.gov |

Table 1: Kinetic Parameters in Receptor-Antagonist Interaction Analysis

Beta Adrenergic Receptor Binding Dynamics and Functional Modulation by Bromoacetylalprenololmenthane

Radioligand Binding Assays for Receptor Quantification and Characterization

Radioligand binding assays are a cornerstone of pharmacology, enabling the precise measurement of ligand affinity for receptors and the density of these receptors in a given tissue or cell preparation. The use of Bromoacetylalprenololmenthane in these assays provides unique insights due to its covalent and therefore irreversible binding nature.

Equilibrium Binding Analysis with this compound

Equilibrium binding studies are performed to determine the affinity of a ligand for its receptor, expressed as the dissociation constant (Kd), and the total number of binding sites, known as the maximum binding capacity (Bmax). In the case of this compound, its irreversible nature means that traditional equilibrium saturation analysis is not directly applicable for determining its own Kd. Instead, it is often used to determine the density of receptors by irreversibly blocking a proportion of the receptor population.

Research has shown that specific isomers of this compound exhibit high affinity for beta-adrenoceptors. For instance, the Z-1 isomer has a Kd of 3 x 10-8 M for beta-adrenoceptors in rat heart and 2 x 10-8 M in rat lungs nih.gov. These values are typically determined through competition binding assays where BAAM competes with a reversible radioligand.

The irreversible binding of BAAM leads to a dose-dependent decrease in the concentration of available receptors for a subsequently added radioligand, without altering the binding characteristics of the remaining, unblocked receptors nih.gov. This property is invaluable for studies aiming to understand receptor reserve and the relationship between receptor occupancy and physiological response.

| Parameter | Value | Tissue/Cell Type | Reference |

| Kd (Z-1 isomer) | 3 x 10-8 M | Rat Heart | nih.gov |

| Kd (Z-1 isomer) | 2 x 10-8 M | Rat Lungs | nih.gov |

| IC50 | ~10-7 M | Rat Parotid Acinar Cells | nih.gov |

| IC50 (irreversible blockade) | 600-900 nM | S49 Mouse Lymphoma Cells | nih.gov |

Kinetic Binding Studies and Dissociation Properties

Kinetic binding studies measure the rate at which a ligand associates with (kon) and dissociates from (koff) its receptor. For reversible ligands, the ratio of koff to kon provides an independent measure of the Kd. However, for an irreversible antagonist like this compound, the dissociation rate is effectively zero.

Once BAAM forms a covalent bond with the beta-adrenergic receptor, this interaction is considered permanent for the lifespan of the receptor protein. Studies have demonstrated this irreversibility by showing that after pre-incubation with BAAM and extensive washing to remove any unbound ligand, the inhibitory effect on agonist-induced responses persists nih.gov. For example, a pre-incubation of at least 10 minutes is required to demonstrate the irreversible nature of its antagonism in rat parotid cells nih.gov. This lack of dissociation is a defining characteristic of its interaction with beta-adrenoceptors.

Scintillation Proximity Assay (SPA) Applications in this compound Research

The Scintillation Proximity Assay (SPA) is a powerful, homogeneous radioligand binding assay technology that eliminates the need for a separation step to distinguish bound from free radioligand. In SPA, receptors are immobilized onto scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to stimulate light emission, which is then detected.

While specific applications of SPA in research directly involving this compound are not extensively documented in publicly available literature, the principles of SPA are well-suited for studying the effects of irreversible antagonists. For instance, SPA could be employed to measure the rate of irreversible inactivation of receptors by BAAM in real-time. By monitoring the decrease in the binding of a reversible radioligand over time in the presence of BAAM, researchers could quantify the rate of covalent bond formation. Furthermore, the high-throughput nature of SPA would be advantageous for screening and characterizing other irreversible ligands for beta-adrenergic receptors.

Receptor Subtype Selectivity and Specificity of this compound

Understanding the selectivity of a ligand for different receptor subtypes is a fundamental aspect of pharmacology. While this compound is known as a general beta-adrenergic antagonist, its interaction with specific subtypes, such as the beta-1 adrenoceptor, is of particular interest.

Interaction with Beta-1 Adrenoceptors

The beta-1 adrenoceptor is predominantly found in the heart and plays a critical role in regulating heart rate and contractility. The interaction of this compound with this receptor subtype has been a subject of investigation.

As an alkylating beta-blocker, specific isomers of BAAM have been shown to possess high affinity for beta-adrenoceptors in the rat heart, which are primarily of the beta-1 subtype nih.gov. The irreversible nature of this binding makes BAAM a useful tool for studying the functional consequences of beta-1 adrenoceptor blockade. For example, in rat parotid acinar cells, BAAM acts as a potent irreversible antagonist of beta-adrenergic-elicited protein exocytosis, a process mediated by beta-1 adrenoceptors in this tissue nih.gov. In these cells, BAAM inhibits the binding of the radioligand [3H]dihydroalprenolol to beta-adrenoceptors over a concentration range similar to that required for the inhibition of protein secretion nih.gov.

Interaction with Beta-2 Adrenoceptors

This compound acts as an affinity label for beta-adrenoceptors, binding to them in an irreversible manner. nih.gov It is a derivative of the beta-adrenergic antagonist alprenolol (B1662852). nih.gov The compound exists as a mixture of four isomers, with the Z-1 isomer displaying the highest affinity for beta-adrenoceptors found in the lungs, a tissue rich in the beta-2 subtype. nih.gov This isomer binds irreversibly to the drug binding site of the receptor. nih.gov

Studies on the rat portal vein, which expresses beta-2 adrenoceptors, show that this compound causes nonparallel rightward shifts of isoprenaline response curves and a depression of the maximum response, which is characteristic of irreversible antagonism. researchgate.net Research on S49 mouse lymphoma cells determined the IC50 for irreversible blockade of beta-adrenergic receptors by this compound to be in the range of 600-900 nM. nih.gov

| Tissue | Predominant Receptor Subtype | Dissociation Constant (KD) |

|---|---|---|

| Rat Lungs | Beta-2 | 2 x 10-8 M nih.gov |

| Rat Heart | Beta-1 | 3 x 10-8 M nih.gov |

Regulation of Receptor Density and Turnover

This compound-Induced Receptor Down-regulation

As an irreversible antagonist, this compound effectively induces receptor down-regulation by covalently binding to and permanently occupying the beta-adrenoceptor binding site. This action leads to a dose-dependent decrease in the density of available receptors on the cell membrane. nih.govnih.gov Following treatment with this compound and extensive washing of membrane preparations, the total concentration of receptors is reduced. nih.gov A key finding is that the binding characteristics, such as the affinity (Kd value), of the remaining, non-alkylated receptors remain unchanged, confirming that the compound's effect is to eliminate receptors from the functional pool rather than altering their intrinsic properties. nih.govnih.gov

Studies on De Novo Receptor Synthesis and Regeneration

The covalent and irreversible nature of this compound's binding necessitates the synthesis of new receptors for the cell to recover its responsiveness to beta-adrenergic stimulation. Studies have investigated the impact of this compound on receptor recovery. In desensitized S49 cells that have already internalized a significant portion of their surface receptors, treatment with this compound was found to slow down the reappearance of these receptors on the cell surface. nih.gov The concentration required to achieve half-maximal inhibition (IC50) of this receptor reappearance was approximately 100 nM. nih.gov This suggests that this compound may interfere with the processes of receptor recycling or de novo synthesis and trafficking to the cell membrane.

Impact on Receptor Internalization and Desensitization Mechanisms

This compound Modulation of Hormone-Induced Receptor Internalization

Beyond its function as an irreversible antagonist, this compound has been shown to directly modulate receptor trafficking. In S49 lymphoma cells, it inhibits hormone-induced beta-adrenergic receptor internalization in a dose-dependent fashion. utoronto.canih.gov This effect is specific, as this compound does not affect the internalization of receptors for transferrin or low-density lipoprotein. nih.gov

A significant finding from these studies is that functional desensitization of adenylate cyclase can still occur even when receptor internalization is substantially blocked by 50-65% by this compound. utoronto.canih.gov This indicates that receptor internalization is not a necessary prerequisite for the desensitization process in these cells. utoronto.canih.gov

| Effect | IC50 Value |

|---|---|

| Irreversible Receptor Blockade | 600-900 nM nih.gov |

| Inhibition of Receptor Internalization | 200-300 nM nih.gov |

| Slowing of Receptor Reappearance | ~100 nM nih.gov |

Investigation of Desensitization Pathways Independent of Receptor Internalization

This compound (BAAM), a potent irreversible antagonist of beta-adrenergic receptors, has been instrumental in elucidating the mechanisms of receptor desensitization, particularly in distinguishing it from receptor internalization. Studies utilizing BAAM in S49 lymphoma cells have demonstrated that the desensitization of adenylate cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP), can proceed even when the physical internalization of the beta-adrenergic receptor is significantly hindered.

In these key studies, treatment of S49 cells with BAAM was found to inhibit the hormone-induced internalization of beta-adrenergic receptors in a dose-dependent manner. Despite this blockade of receptor sequestration from the cell surface, the functional desensitization of adenylate cyclase was still observed. This pivotal finding suggests that the process of receptor internalization is not a prerequisite for the acute desensitization of the receptor's signaling capacity. The uncoupling of the receptor from its downstream effector, adenylate cyclase, appears to be an independent and earlier event in the desensitization cascade.

This compound as a Probe for Receptor-Effector Coupling

The unique properties of this compound, particularly its irreversible binding and partial agonist activity, make it an invaluable probe for dissecting the coupling between the beta-adrenergic receptor and its primary effector, adenylate cyclase.

Modulation of Adenylate Cyclase Activity

Research has revealed that this compound is not a silent antagonist but rather a partial agonist. This means that upon binding to the beta-adrenergic receptor, it can intrinsically stimulate adenylate cyclase activity, leading to an increase in intracellular cAMP levels, albeit to a lesser extent than full agonists like isoproterenol (B85558). This partial agonism is a critical characteristic when using BAAM to study receptor-effector coupling.

The following interactive table summarizes the effects of different concentrations of this compound on the subsequent response to the full agonist, isoprenaline, in rat left atria.

| BAAM Concentration (M) | Isoprenaline Response Curve Shift | Maximal Response to Isoprenaline |

| 1 x 10⁻⁵ | Parallel rightward shift | No reduction |

| 3 x 10⁻⁵ | Non-parallel rightward shift | Reduction |

This data illustrates how increasing concentrations of BAAM progressively impact the ability of a full agonist to elicit a response, a hallmark of irreversible antagonism.

Influence on Downstream Signaling Pathways (e.g., cAMP-mediated)

The modulation of adenylate cyclase activity by this compound directly influences downstream signaling pathways that are dependent on cyclic AMP (cAMP). As a second messenger, cAMP activates a cascade of intracellular events, primarily through the activation of Protein Kinase A (PKA).

The partial agonistic nature of BAAM means that it can, on its own, lead to a modest activation of PKA and subsequent phosphorylation of downstream targets. However, its more significant role as a research tool lies in its ability to attenuate the signals originating from full agonists. By irreversibly binding to beta-adrenergic receptors, BAAM can effectively dampen the cAMP surge initiated by potent agonists. This allows for a controlled investigation of the quantitative relationship between receptor occupancy, cAMP production, and the activation of downstream effectors.

While direct studies detailing the specific effects of BAAM on the phosphorylation of downstream targets like cAMP response element-binding protein (CREB) are not extensively documented in publicly available literature, the established impact on cAMP levels provides a strong basis for inferring its influence. By modulating the primary signal (cAMP), BAAM serves as a tool to explore the threshold and saturation points of cAMP-mediated pathways, offering insights into the amplification and integration of signals within the cell.

Bromoacetylalprenololmenthane Applications in Investigating Physiological and Cellular Processes

Studies in Isolated Organ and Tissue Preparations

The application of Bromoacetylalprenololmenthane in isolated tissues provides critical insights into the physiological roles of β-adrenoceptors in complex organ systems.

Cardiac Beta-Adrenoceptor Responsiveness

In cardiac tissue, β-adrenoceptors are crucial regulators of heart rate, contractility, and conduction velocity. Pharmacological tools that can permanently block these receptors are essential for understanding the link between receptor density and cardiac function. Studies on rat heart membrane preparations have shown that specific isomers of this compound exhibit high affinity for cardiac β-adrenoceptors, with a dissociation constant (KD) in the nanomolar range (3 x 10⁻⁸ M) nih.gov. By treating cardiac preparations with this compound, researchers can achieve a dose-dependent decrease in the concentration of functional receptors nih.gov. This technique allows for the investigation of concepts such as receptor reserve ("spare receptors") in the heart, clarifying how many receptors are needed to elicit a maximal physiological response to agonist stimulation. The irreversible nature of the blockade ensures that the observed effects are due to a reduction in receptor number rather than transient competition from a reversible antagonist nih.gov.

Pulmonary Beta-Adrenergic Receptor Modulation

The pulmonary system contains a high density of β-adrenoceptors, which are involved in processes such as bronchial smooth muscle relaxation. This compound has been effectively used in preparations of pulmonary tissue to characterize these receptors. In studies using rat lung membranes, this compound demonstrated a high affinity for β-adrenoceptors, with a KD of 2 x 10⁻⁸ M nih.gov. Research involving radioligand binding assays with [¹²⁵I]iodopindolol on mouse lung cell membrane preparations showed that treatment with this compound led to a dose-dependent reduction in the number of specific binding sites. Importantly, the binding affinity (Kd value) of the remaining, unblocked receptors was unchanged nih.gov. This finding confirms that this compound acts as a true irreversible antagonist at the drug-binding site, making it a precise tool for studying receptor regulation and function in pulmonary tissue nih.gov.

Central Nervous System Adrenergic Receptor Investigations

Beta-adrenergic receptors are widely distributed throughout the central nervous system (CNS) and are implicated in regulating mood, cognition, and neuronal activity. The differential distribution and regulation of β-adrenoceptor subtypes in the brain present a complex area of research. While specific studies detailing the use of this compound in CNS tissue preparations are not extensively documented in the available literature, its properties as a potent, irreversible β-adrenoceptor antagonist make it an ideal candidate for such investigations. By selectively and permanently inactivating β-adrenoceptor populations in specific brain regions, researchers could elucidate the precise roles these receptors play in neural circuits and neurotransmission. This approach would allow for a clearer understanding of the functional consequences of receptor loss or downregulation, which is hypothesized to be involved in various neuropsychiatric conditions.

Research in In Vitro Cell Culture Models

Cell culture models offer a controlled environment to dissect the molecular mechanisms of β-adrenoceptor signaling. This compound has been instrumental in studies using these systems.

Parotid Acinar Cell Research on Protein Secretion Modulation

Rat parotid acinar cells, which secrete proteins like amylase in response to β-adrenergic stimulation, serve as an excellent model for studying exocrine gland function. This compound has been shown to be a potent, irreversible β-adrenoceptor antagonist in this system nih.gov.

In vitro studies revealed that the presence of this compound markedly reduced the rate of amylase secretion induced by the agonist isoproterenol (B85558) nih.gov. The irreversible nature of its action was confirmed by pre-incubating the cells with the compound and then washing it away; the inhibition of amylase release persisted, whereas cells pre-incubated with the reversible antagonist alprenolol (B1662852) showed no inhibition after washing nih.gov.

The potency of this compound is highlighted by its effect on the dose-response curve of isoproterenol. In the presence of 1 µM this compound, the concentration of isoproterenol required to achieve half-maximal protein secretion was shifted by approximately 100-fold (from 0.05 µM to 5 µM) nih.gov. The compound's ability to inhibit the binding of the radioligand [³H]dihydroalprenolol to parotid β-adrenoceptors occurred over a similar concentration range, confirming its mechanism of action nih.gov. Its inhibitory potency (IC₅₀) for protein release was found to be approximately 10⁻⁷ M, which is comparable to the well-known β-blocker propranolol (B1214883) nih.gov. These findings establish this compound as a valuable probe for studying β-adrenoceptor function and metabolism in secretory cells nih.gov.

Table 2: Impact of this compound on Isoproterenol-Stimulated Amylase Secretion in Rat Parotid Acinar Cells

| Condition | Isoproterenol Concentration for Half-Maximal Secretion (EC₅₀) | Fold Change in EC₅₀ |

|---|---|---|

| Control (No this compound) | 0.05 µM | - |

| With 1 µM this compound | 5 µM | ~100x |

Data sourced from studies on rat parotid acinar cells. nih.gov

Application in Receptor Dimerization Studies in Heterologous Expression Systems

The study of G protein-coupled receptor (GPCR) dimerization and oligomerization is a significant area of research in pharmacology, as these interactions can influence receptor signaling and function. The use of irreversible ligands, such as this compound, offers a potential, though not yet extensively documented, avenue for investigating the spatial proximity and interaction of β-adrenergic receptors within a dimeric or oligomeric complex in heterologous expression systems.

Heterologous expression systems, which involve the introduction of a gene encoding a specific receptor into a host cell that does not natively express it, provide a controlled environment for studying receptor function. In such systems, the irreversible and covalent binding nature of this compound could be theoretically leveraged to "lock" one subunit of a putative receptor dimer. This covalent modification would permanently occupy the binding pocket of one protomer. Subsequent biochemical or biophysical analysis, such as co-immunoprecipitation or resonance energy transfer (RET)-based assays, could then be employed to investigate whether this modification allosterically affects the binding of other ligands to the adjacent, unmodified protomer within the dimer.

Furthermore, by covalently labeling a specific population of receptors within a cell, this compound could aid in tracking the movement and interaction of these receptors over time, providing insights into the dynamics of receptor dimerization and trafficking. While direct studies employing this compound for this specific purpose in heterologous systems are not prevalent in the current body of scientific literature, its properties as a high-affinity, irreversible antagonist for β-adrenergic receptors make it a potentially valuable tool for such future investigations into the intricacies of receptor-receptor interactions.

Comparative Pharmacological Studies with Other Adrenergic Antagonists

This compound (BAAM) is a derivative of the β-adrenergic antagonist alprenolol and is distinguished by its irreversible mechanism of action. Its pharmacological profile has been compared with other adrenergic antagonists, both reversible and irreversible, to elucidate its potency and effects on receptor dynamics.

A notable comparison has been made with a bromoacetylated derivative of pindolol (B1678383). In studies using intact S49 mouse lymphoma cells, both compounds were found to cause an irreversible blockade of β-adrenergic receptors. However, the pindolol derivative demonstrated a higher potency, with an IC50 of 40-60 nM for irreversible blockade, compared to an IC50 of 600-900 nM for this compound. Both compounds also inhibited the internalization of non-modified receptors with a similar IC50 of 200-300 nM.

When compared to the reversible antagonist propranolol, this compound has shown a similar inhibitory potency in certain functional assays. For instance, in studies on rat parotid cells, both this compound and propranolol inhibited isoproterenol-induced protein release with an approximate IC50 of 10⁻⁷ M nih.gov. The key distinction, however, lies in the reversibility of action. While the inhibitory effects of propranolol can be washed out, the effects of this compound persist due to the formation of a covalent bond with the receptor nih.gov. Similarly, the parent compound, alprenolol, acts as a reversible antagonist and, unlike this compound, its inhibitory effects on receptor-mediated responses can be reversed by washing the cells nih.gov.

The following table provides a comparative overview of the pharmacological properties of this compound and other selected adrenergic antagonists.

| Compound | Receptor Target | Mechanism of Action | IC50 for Irreversible Blockade (nM) | Reversibility |

| This compound | β-adrenergic | Irreversible Antagonist | 600-900 | No |

| Bromoacetylpindolol | β-adrenergic | Irreversible Antagonist | 40-60 | No |

| Propranolol | β-adrenergic (non-selective) | Competitive Antagonist | N/A | Yes |

| Alprenolol | β-adrenergic (non-selective) | Competitive Antagonist | N/A | Yes |

| Pindolol | β-adrenergic (non-selective) | Partial Agonist/Antagonist | N/A | Yes |

Advanced Methodological Considerations in Bromoacetylalprenololmenthane Research

Optimization of Irreversible Binding Protocols for Specific Receptor Systems

The efficacy of Bromoacetylalprenololmenthane as an irreversible antagonist is critically dependent on the optimization of the binding protocol for the specific biological system under investigation. Key parameters that require careful consideration include concentration, incubation time, and temperature. The goal is to achieve maximal covalent labeling of the target receptors while minimizing non-specific binding and potential cellular toxicity.

Initial experiments typically involve incubating the biological preparation (e.g., cell cultures, tissue homogenates) with a range of this compound concentrations over a fixed time course. For instance, in studies with rat parotid acinar cells, preincubation with this compound for at least 10 minutes was found to be necessary to demonstrate its irreversible antagonistic effects. nih.gov The optimal concentration is one that results in a significant reduction in the binding of a subsequent radiolabeled reversible antagonist, such as [3H]dihydroalprenolol, without affecting cell viability or the integrity of the receptor protein itself. nih.gov

Temperature can also influence the rate of the covalent reaction. Most binding protocols are conducted at physiological temperatures (e.g., 37°C) to mimic in vivo conditions. However, for in vitro systems, lower temperatures may be employed to slow the reaction and allow for more precise control over the extent of labeling. The optimization process is an empirical one, and the ideal conditions will vary depending on the receptor subtype, its density in the tissue or cell line, and the experimental objectives.

A critical aspect of protocol optimization is the thorough washing of the preparation after incubation with this compound. This step is essential to remove any unbound antagonist, ensuring that any observed effects are due to the covalently bound ligand. Typically, multiple washing steps with a suitable buffer are performed before proceeding with subsequent functional or binding assays. nih.gov

Quantification of Functional Receptor Blockade and Occupancy

Once an optimized irreversible binding protocol is established, it is crucial to accurately quantify the extent of functional receptor blockade and occupancy. This is often achieved through a combination of radioligand binding assays and functional response measurements.

Radioligand binding assays are a direct method to determine the number of available receptors after treatment with this compound. By comparing the specific binding of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) in treated versus untreated preparations, the percentage of receptors that have been irreversibly blocked can be calculated. For example, a study on rat parotid cells showed that this compound inhibited the binding of [3H]dihydroalprenolol in a concentration-dependent manner, correlating with the inhibition of protein secretion. nih.gov

Functional assays provide a measure of the physiological consequences of receptor blockade. In these experiments, the response of the biological system to a β-adrenergic agonist (e.g., isoproterenol) is measured in the presence and absence of this compound. An irreversible antagonist will cause a non-competitive antagonism, resulting in a rightward shift of the agonist dose-response curve and a depression of the maximal response. The extent of this depression can be used to quantify the degree of functional receptor blockade. For instance, in rat parotid cells, pre-treatment with 1 µM this compound increased the concentration of isoproterenol (B85558) required for half-maximal protein secretion by approximately 100-fold. nih.gov

The relationship between receptor occupancy and functional response can provide insights into the presence of "spare receptors" or receptor reserves. By correlating the percentage of receptors blocked by this compound with the reduction in the maximal agonist response, researchers can determine the fraction of receptors that must be occupied to elicit a maximal physiological effect.

| Parameter | Method | Description |

| Receptor Occupancy | Radioligand Binding Assay | Measures the percentage of receptors covalently bound by this compound by quantifying the reduction in specific binding of a reversible radiolabeled antagonist. |

| Functional Blockade | Agonist Dose-Response Curve | Determines the degree of functional antagonism by measuring the rightward shift and depression of the maximal response to a β-adrenergic agonist. |

Approaches for Studying Receptor Regeneration Kinetics in Biological Systems

The irreversible nature of this compound binding provides a unique opportunity to study the dynamics of receptor turnover, including synthesis, degradation, and regeneration. Following a near-complete blockade of the receptor population, the rate at which functional receptors reappear on the cell surface or in the tissue can be monitored over time.

To study receptor regeneration, a biological system is treated with an optimized concentration of this compound to achieve a high level of initial receptor blockade. At various time points following the removal of the irreversible antagonist, the number of functional receptors is quantified using either radioligand binding assays or by measuring the recovery of the physiological response to an agonist.

For example, a study investigating the regeneration of β-adrenergic receptors in rat lung tissue following irreversible blockade with this compound would involve an initial treatment to block the receptors. Subsequently, at defined intervals (e.g., hours, days), lung tissue would be harvested, and the density of β-adrenergic receptors would be determined using a radioligand binding assay. By plotting the receptor number as a function of time, the rate of receptor regeneration can be calculated. Such studies have revealed differences in receptor synthesis, degradation, and regeneration rates under various physiological and pathological conditions.

These kinetic studies can provide valuable information on the cellular mechanisms that regulate receptor density and can be used to investigate the effects of various factors, such as aging, disease states, or chronic drug exposure, on receptor turnover.

Analytical Techniques for Characterizing Covalently Modified Receptor Proteins

Characterizing the covalent adduct formed between this compound and the β-adrenergic receptor is essential for confirming the specificity of the interaction and for understanding the molecular basis of its irreversible antagonism. Several advanced analytical techniques can be employed for this purpose.

Mass spectrometry is a powerful tool for characterizing modified proteins. In a typical workflow, the this compound-labeled receptor protein would be isolated and then subjected to proteolytic digestion to generate smaller peptide fragments. These fragments can then be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the mass spectra of peptides from labeled and unlabeled receptors, it is possible to identify the specific peptide fragment that contains the covalently attached this compound molecule. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the modified peptide and pinpoint the exact amino acid residue to which the antagonist is bound. While direct mass spectrometry data on this compound-modified β-adrenergic receptors is not abundant in the public domain, the principles of this technique are widely applied in the characterization of other covalent drug-protein adducts. mdpi.com

Molecular dynamics (MD) simulations can provide computational insights into the conformational changes induced by the covalent binding of this compound to the receptor. By creating a computational model of the receptor-ligand complex, researchers can simulate the dynamic behavior of the modified protein and identify alterations in its structure and interactions with other signaling molecules. These simulations can help to elucidate the mechanism by which covalent modification leads to irreversible antagonism. Studies on other receptor systems have successfully used MD simulations to characterize the structural properties of covalent adducts and the interactions that stabilize them. acs.orgnih.govbiorxiv.orgresearchgate.net

Other techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM) , could potentially be used to determine the high-resolution three-dimensional structure of the this compound-receptor complex. However, obtaining sufficient quantities of the purified, modified receptor in a form suitable for these techniques can be challenging.

| Analytical Technique | Application in Characterizing Covalently Modified Receptors |

| Mass Spectrometry (MS) | Identification of the specific peptide and amino acid residue covalently modified by this compound. |

| Molecular Dynamics (MD) Simulations | Computational analysis of the conformational changes and altered dynamics of the receptor upon covalent ligand binding. |

| X-ray Crystallography / Cryo-EM | Determination of the high-resolution 3D structure of the this compound-receptor complex. |

Future Research Directions and Translational Potential of Bromoacetylalprenololmenthane Derived Tools

Development of Next-Generation Bromoacetylalprenololmenthane Analogs for Targeted Receptor Research

The core structure of this compound serves as a promising starting point for the synthesis of a new generation of chemical probes. By modifying the alprenolol-menthane scaffold, it is possible to create analogs with enhanced properties for specific research applications. Future efforts in this area could focus on several key aspects:

Enhanced Selectivity: While BAAM shows selectivity for beta-adrenergic receptors, the development of analogs with higher specificity for individual receptor subtypes (β1, β2, β3) is a critical next step. This could be achieved through systematic structure-activity relationship (SAR) studies, modifying moieties on the parent compound to exploit subtle differences in the binding pockets of the receptor subtypes.

Incorporation of Reporter Groups: The synthesis of BAAM analogs incorporating fluorescent tags, biotin, or radioactive isotopes would create powerful tools for receptor visualization and quantification. Such probes would enable high-resolution imaging of receptor distribution and trafficking in living cells and tissues.

Photoaffinity Labeling Analogs: The design of BAAM derivatives with photo-activatable groups would allow for precise temporal and spatial control of covalent labeling. This would be particularly useful for studying receptor dynamics in specific cellular compartments or at defined time points in signaling pathways.

These next-generation analogs would provide researchers with a versatile toolkit to probe the intricacies of beta-adrenergic receptor biology with greater precision and control.

Exploration of this compound as a Scaffold for Novel Biochemical Probes

The inherent properties of the this compound scaffold, particularly its irreversible binding mechanism, make it an ideal foundation for the development of innovative biochemical probes. The future exploration of BAAM in this context could lead to the creation of tools for a variety of applications:

Affinity Chromatography: Immobilizing BAAM or its derivatives on a solid support could be used to create affinity chromatography resins for the purification of beta-adrenergic receptors. This would be invaluable for obtaining pure receptor preparations for in vitro biochemical and structural studies.

Probes for Receptor Dimerization: By synthesizing bifunctional probes with two BAAM moieties connected by a flexible linker of varying length, it may be possible to investigate the dimerization of beta-adrenergic receptors. These probes could be used to trap and identify receptor dimers or higher-order oligomers.

Chemical Proteomics Probes: BAAM-based probes could be employed in chemical proteomics workflows to identify novel interacting proteins of beta-adrenergic receptors. By covalently labeling the receptor, it becomes possible to isolate the receptor-ligand complex and identify associated proteins by mass spectrometry.

The development of such probes would significantly enhance the ability of researchers to study the molecular interactions and cellular machinery associated with beta-adrenergic receptor function.

Contribution of this compound to Structural Biology of G-Protein Coupled Receptors

The determination of the three-dimensional structure of GPCRs has been a landmark achievement in structural biology, and covalent ligands have played a crucial role in this success. acs.org this compound, as an irreversible antagonist, has the potential to make significant contributions to this field. Covalent ligands are instrumental in overcoming the inherent instability and conformational flexibility of GPCRs, which are major hurdles in obtaining high-quality crystals for X-ray crystallography. acs.orgnih.gov

By forming a stable, covalent bond with the receptor, BAAM can lock the beta-adrenergic receptor into a specific, homogenous conformation. nih.gov This stabilization is critical for the formation of well-ordered crystals necessary for high-resolution structural studies. nih.gov Future research could involve the co-crystallization of beta-adrenergic receptors with BAAM or its analogs to provide detailed snapshots of the antagonist-bound state. These structures would offer invaluable insights into the molecular basis of antagonist binding and the conformational changes associated with receptor inactivation. Furthermore, comparing the structure of a BAAM-bound receptor to agonist-bound and apo (unbound) structures would provide a more complete understanding of the allosteric mechanisms of receptor activation and inactivation.

Potential for Mechanistic Insights in Receptor Pathophysiology

One area of significant potential is in the study of receptor trafficking and downregulation in cardiovascular diseases. nih.gov Chronic stimulation of beta-adrenergic receptors in heart failure leads to their desensitization and internalization, contributing to the progression of the disease. nih.gov BAAM could be used to selectively and irreversibly block cell surface receptors, allowing for the study of the fate of the remaining intracellular receptor pool and the mechanisms of receptor recycling and degradation. nih.gov This could reveal novel therapeutic targets for preserving receptor function in heart failure.

Furthermore, BAAM could be utilized in studies of "biased agonism," where different ligands acting on the same receptor can preferentially activate distinct downstream signaling pathways. By irreversibly blocking the canonical G-protein signaling pathway with BAAM, it may be possible to unmask or enhance signaling through alternative pathways, such as those mediated by β-arrestins. Understanding these biased signaling mechanisms is a rapidly growing area of GPCR research and holds promise for the development of more specific and effective therapeutics with fewer side effects.

The application of BAAM and its future derivatives in relevant disease models will undoubtedly contribute to a deeper understanding of the molecular mechanisms underlying a range of cardiovascular and other pathologies, paving the way for novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established protocols for characterizing Bromoacetylalprenololmenthane’s beta-adrenergic antagonism in vitro?

- Methodological Answer : Use isolated rat parotid gland acinar cells to measure protein exocytosis inhibition. Pre-incubate cells with this compound (10–100 µM) for 15–30 minutes before beta-adrenergic agonist stimulation (e.g., isoproterenol). Quantify secreted proteins via spectrophotometry or ELISA. Include controls for irreversible binding by washing cells post-incubation to confirm antagonist persistence .

Q. How should researchers validate the purity and identity of newly synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use reverse-phase HPLC with UV detection (λ = 254 nm) and report retention time consistency. Compare data with published spectra from Kousvelari et al. (1983) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow general beta-adrenergic antagonist handling guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for powder weighing.

- Waste disposal : Neutralize in 10% ethanol/5% NaOH solution before incineration.

- Document all procedures in compliance with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can contradictory data on this compound’s tissue-specific efficacy be resolved?

- Methodological Answer : Conduct comparative dose-response studies across tissues (e.g., parotid vs. cardiac tissues). Use radiolabeled this compound to quantify receptor binding affinity (Kd) and density (Bmax) via Scatchard analysis. Control for tissue-specific metabolism by adding protease inhibitors (e.g., PMSF) to homogenization buffers. Reconcile discrepancies using multivariate regression models .

Q. What experimental designs optimize the detection of this compound’s irreversible binding kinetics?

- Methodological Answer : Employ a two-step incubation protocol:

Pre-treat cells/tissue with this compound.

Wash thoroughly to remove unbound antagonist before agonist exposure.

Measure time-dependent recovery of beta-adrenergic response (e.g., cAMP levels) to estimate dissociation half-life. Use Schild analysis with varying antagonist concentrations to confirm non-competitive inhibition .

Q. How can researchers address variability in this compound’s bioavailability across in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Administer this compound intravenously (IV) and orally (PO) in rodents. Collect plasma at intervals (0–24 hrs) and quantify via LC-MS/MS.

- Tissue distribution : Use whole-body autoradiography or mass spectrometry imaging.

- Data normalization : Adjust doses based on body surface area (BSA) or allometric scaling for cross-species comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.